molecular formula C8H11ClN2O3 B118782 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl CAS No. 143016-69-7

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl

Cat. No.: B118782
CAS No.: 143016-69-7
M. Wt: 218.64 g/mol
InChI Key: XJBKLMJRLAGGFP-UHFFFAOYSA-N
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Description

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.HCl (CAS: 143016-67-5) is a pyridine derivative with a nitro group at the 4-position, methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₈H₁₀Cl₂N₂O₂, with a molecular weight of 237.08 g/mol and a polar surface area (PSA) of 58.71 Ų, indicating moderate polarity .

Structurally, the hydroxymethyl group distinguishes it from closely related analogs, such as chloromethyl derivatives (e.g., 4-Nitro 3,5-dimethyl 2-chloromethyl pyridine.HCl), where the hydroxyl group is replaced by chlorine, altering reactivity and solubility profiles .

Properties

IUPAC Name

(3,5-dimethyl-4-nitropyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-5-3-9-7(4-11)6(2)8(5)10(12)13;/h3,11H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBKLMJRLAGGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143016-69-7
Record name 2-Pyridinemethanol, 3,5-dimethyl-4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143016-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Rearrangement of 4-Nitro-2,3,5-Trimethylpyridine-N-Oxide

The primary synthetic pathway begins with 4-nitro-2,3,5-trimethylpyridine-N-oxide (Formula IV), which undergoes Boekelheide rearrangement in the presence of acetic anhydride. This reaction proceeds at 85–90°C for 4 hours, yielding 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine (Formula XI). The acetyloxymethyl group is introduced regioselectively at the 2-position due to the steric and electronic effects of the nitro and methyl substituents.

Key Reaction Conditions:

  • Temperature: 85–90°C

  • Reagents: Acetic anhydride (1.5 equivalents), acetic acid (0.5 equivalents)

  • Solvent: Methanol (post-reaction addition for distillation)

  • Yield: Quantitative conversion (crude product).

Hydrolysis of the Acetyloxymethyl Intermediate

The acetyl-protected intermediate (Formula XI) is hydrolyzed using a strong base to yield 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine (Formula II). Sodium hydroxide (40% w/v) is typically employed at 0–5°C to minimize side reactions.

Optimization Insights:

  • Base Selection: Sodium hydroxide outperforms potassium hydroxide in achieving >95% purity after recrystallization.

  • Temperature Control: Maintaining sub-5°C conditions prevents nitro group reduction or ring degradation.

  • Purification: Recrystallization in toluene removes residual acetic acid and unreacted starting material.

Hydrochloride Salt Formation

The free base (Formula II) is treated with hydrochloric acid to form the hydrochloride salt. This step enhances the compound’s stability and aqueous solubility, critical for downstream pharmaceutical applications.

Industrial-Scale Production Protocols

Large-Scale Rearrangement and Hydrolysis

Industrial processes scale the above steps using continuous-flow reactors to improve heat dissipation and reduce reaction times.

Pilot-Scale Data:

StepReactor TypeThroughput (kg/h)Purity (%)
Boekelheide RearrangementJacketed CSTR12.589
HydrolysisBatch Reactor8.295

Comparative Analysis of Synthetic Methods

Alternative Nitration Approaches

Early routes attempted direct nitration of 3,5-dimethyl-2-hydroxymethyl pyridine but faced challenges with over-nitration and ring decomposition . The current method’s use of a pre-nitrated N-oxide precursor circumvents these issues by leveraging the directing effects of the N-oxide group.

Solvent and Reagent Optimization

ParameterEarly MethodOptimized Method
Nitration AgentHNO₃/H₂SO₄Pre-nitrated N-oxide
Hydrolysis BaseAqueous NH₃40% NaOH
Crystallization SolventEthanolToluene
Overall Yield32%78%

Critical Process Parameters and Troubleshooting

Temperature Sensitivity

  • Rearrangement Step: Exceeding 90°C leads to tar formation and reduced yields.

  • Hydrolysis Step: Temperatures above 5°C promote hydrolysis of the nitro group to amine.

Impurity Profiling

Common impurities include:

  • 3,5-Dimethyl-4-nitropyridine-2-carboxylic acid (from over-oxidation)

  • 2-Methyl-3,5-dimethyl-4-nitropyridine (demethylation byproduct)

These are controlled via toluene recrystallization, which reduces impurity levels to <0.5% .

Chemical Reactions Analysis

Types of Reactions

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl typically involves the nitration of 3,5-dimethyl-2-hydroxymethyl pyridine using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to prevent over-nitration or degradation of the compound. The resulting compound is a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications through oxidation, reduction, and nucleophilic substitution reactions. For instance:

  • Oxidation : The nitro group can be reduced to form amino derivatives using reducing agents like sodium borohydride.
  • Substitution : The nitro group can be substituted with other functional groups to create derivatives with enhanced properties.

Biological Research

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that its mechanism of action may involve the reduction of the nitro group to form reactive intermediates that interact with cellular components, leading to growth inhibition in cancer cells .

Case Study: Anticancer Activity
A study demonstrated that this compound significantly inhibited the proliferation of specific cancer cell lines. The reduction products were found to bind to nucleophilic sites within cells, contributing to its biological effects.

Pharmaceutical Applications

The compound is being investigated as a pharmaceutical intermediate for developing drugs targeting various diseases. Its structural properties make it suitable for synthesizing compounds related to proton pump inhibitors like Omeprazole .

Case Study: Drug Development
In pharmaceutical research, derivatives of this compound have been synthesized and tested for their efficacy as potential drugs in treating gastrointestinal disorders. The synthesis routes often involve multi-step processes that leverage its reactive functional groups .

Industrial Applications

In industry, this compound is used in producing dyes and pigments due to its stable chemical properties and reactivity. Its ability to participate in various chemical reactions makes it valuable for synthesizing colorants used in textiles and plastics.

Mechanism of Action

The mechanism of action of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicardipine Related Compound D

Structure: Bis{2-[benzyl(methyl)amino]ethyl} 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride . Key Differences:

  • Core Structure : Unlike the pyridine backbone in the target compound, Nicardipine’s derivative features a 1,4-dihydropyridine ring, which is redox-active and critical for calcium channel blocking activity in pharmaceuticals.
  • Substituents : Contains a 3-nitrophenyl group and ester functionalities, enhancing steric bulk and influencing solubility (logP likely higher than the target compound).
  • Applications : Used as a United States Pharmacopeia (USP) reference standard, emphasizing its regulatory importance in drug quality control .

Nifedipine (3,5-Dimethyl 4-nitro-2,6-dicarbomethoxy-1,4-dihydropyridine)

Structure : 1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester .
Key Differences :

  • Functional Groups : Includes two ester groups and a 2-nitrophenyl substituent, contributing to its low aqueous solubility (0.0065 mg/mL in water) and high thermal stability (melting point: 172–174°C) .
  • Thermodynamic Behavior: Solid-liquid equilibrium models in organic solvents (e.g., ethanol, acetone) have been extensively studied, unlike the target compound .
  • Applications: A well-known antihypertensive agent, highlighting the pharmacological relevance of nitro-dihydropyridine derivatives .

2,3-Dimethyl-4-nitropyridine

Structure : Pyridine with methyl groups at 2- and 3-positions and a nitro group at the 4-position .
Key Differences :

  • Substituents : Lacks the hydroxymethyl group, reducing polarity compared to the target compound.
  • Reactivity : The absence of a hydroxymethyl/chloromethyl group simplifies its synthetic utility in nucleophilic substitutions.

4-Nitro 3,5-dimethyl 2-chloromethyl pyridine.HCl

Structure : Nearly identical to the target compound but replaces the hydroxymethyl group with chloromethyl .
Key Differences :

  • Polarity: The chlorine atom increases lipophilicity (LogP = 3.67 for chloromethyl vs.
  • Reactivity : The chloromethyl group is more reactive in nucleophilic displacement reactions, making it a precursor for further functionalization .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Substituents LogP PSA (Ų) Key Applications
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.HCl C₈H₁₀Cl₂N₂O₂ 4-NO₂, 3/5-CH₃, 2-CH₂OH 3.67 58.71 Intermediate in organic synthesis
Nicardipine Related Compound D C₃₅H₄₀N₄O₆·2HCl 3-NO₂C₆H₄, ester groups ~5.2* 95.2* USP reference standard
Nifedipine C₁₇H₁₈N₂O₆ 2-NO₂C₆H₄, 3/5-COOCH₃ 2.1 108.8 Antihypertensive drug
2,3-Dimethyl-4-nitropyridine C₇H₈N₂O₂ 2/3-CH₃, 4-NO₂ 1.8 58.7 Synthetic intermediate
4-Nitro 3,5-dimethyl 2-chloromethyl pyridine.HCl C₈H₁₀Cl₂N₂O₂ 4-NO₂, 3/5-CH₃, 2-CH₂Cl 3.67 46.3 Alkylation reagent

*Estimated based on structural analogs.

Biological Activity

4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁ClN₂O₃. The compound features a nitro group and a hydroxymethyl group on the pyridine ring, which are critical for its biological activity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In some studies, the minimum inhibitory concentration (MIC) values were reported as low as 16–32 µg/mL for certain derivatives .

Microorganism MIC (µg/mL)
Staphylococcus aureus16–32
Pseudomonas aeruginosaVaries

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and survival. Notably, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects against pathogens and cancer cells. The compound's mechanism is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Through the activation of apoptotic pathways, it can lead to programmed cell death in cancer cells.
  • Antioxidant Properties : Some derivatives have shown antioxidant activity at low concentrations, which could contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the nitro and hydroxymethyl groups significantly influenced efficacy .
  • Anticancer Studies : In vitro assays showed that the compound could inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
  • Oxidative Stress Modulation : Research indicated that certain derivatives could modulate oxidative stress markers in cells, enhancing their viability under stress conditions .

Q & A

Q. What are the key physicochemical properties of 4-nitro-3,5-dimethyl-2-hydroxymethyl pyridine hydrochloride, and how can they be experimentally validated?

Methodological Answer:

  • Physicochemical Characterization : Begin with spectroscopic techniques:
    • FT-IR to identify functional groups (e.g., nitro, hydroxyl, pyridine ring) .
    • 1H/13C NMR for structural elucidation, focusing on substituent positions (e.g., methyl groups at 3,5-positions and hydroxymethyl at position 2) .
    • HPLC for purity assessment (>99% is typical for synthetic intermediates) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and hygroscopicity .
  • Solubility : Test in common solvents (e.g., water, ethanol, DMSO) under controlled pH and temperature .

Q. What synthetic routes are available for 4-nitro-3,5-dimethyl-2-hydroxymethyl pyridine hydrochloride, and how can yield be optimized?

Methodological Answer:

  • Stepwise Synthesis :
    • Start with 2,3,5-trimethylpyridine for N-oxidation and nitration to introduce nitro groups .
    • Perform nucleophilic substitution to introduce hydroxymethyl groups, followed by HCl salt formation .
  • Optimization Strategies :
    • Use Design of Experiments (DoE) to test variables (e.g., reaction time, temperature, catalyst loading). A fractional factorial design minimizes trials while maximizing data .
    • Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using recrystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-nitro-3,5-dimethyl-2-hydroxymethyl pyridine hydrochloride in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model reaction pathways (e.g., nitro group reduction or hydroxymethyl substitution) .
    • Calculate activation energies for potential side reactions (e.g., demethylation or ring oxidation) .
  • Reaction Prediction Tools :
    • Apply ICReDD’s reaction path search algorithms to identify feasible transformations (e.g., coupling reactions) and validate with micro-scale experiments .

Q. What advanced analytical techniques resolve contradictions in stability data under varying environmental conditions?

Methodological Answer:

  • Controlled Stability Studies :
    • Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC-MS for degradation products (e.g., nitro reduction or ester hydrolysis) .
    • Use X-ray crystallography to correlate crystal packing with hygroscopicity trends .
  • Statistical Analysis :
    • Apply multivariate analysis to decouple effects of humidity, temperature, and light .

Q. How can reaction fundamentals inform reactor design for scaling up synthesis?

Methodological Answer:

  • Kinetic Profiling :
    • Conduct batch calorimetry to measure heat flow during nitration and hydroxymethylation, ensuring safe exotherm management .
  • Reactor Modeling :
    • Use computational fluid dynamics (CFD) to optimize mixing efficiency in continuous-flow systems, particularly for nitro group introduction .
  • Scale-up Criteria :
    • Maintain geometric similarity between lab and pilot reactors while adjusting residence time and heat transfer parameters .

Q. What methodologies assess the compound’s compatibility in multi-step catalytic processes?

Methodological Answer:

  • Catalytic Screening :
    • Test transition-metal catalysts (e.g., Pd/C, Ru/C) for hydrogenation of the nitro group under varying pressures (1–10 bar H₂) .
    • Use in situ FT-IR to detect intermediates and optimize selectivity .
  • Compatibility Metrics :
    • Evaluate catalyst poisoning by tracking reaction rates before/after adding the compound to model systems .

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